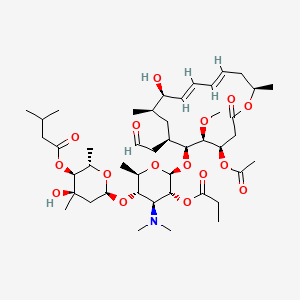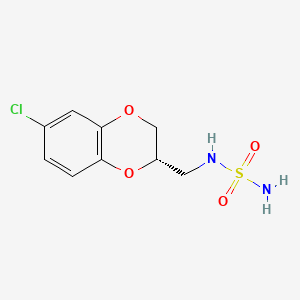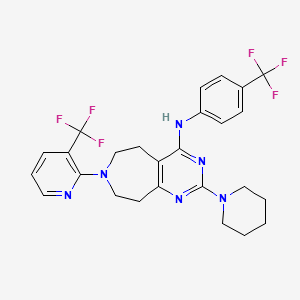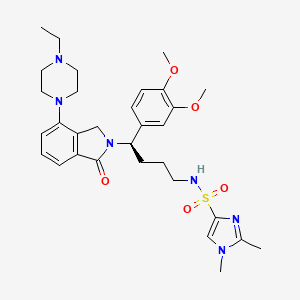
Josamycin propionate
Übersicht
Beschreibung
Josamycinpropionat ist ein Derivat von Josamycin, einem Makrolid-Antibiotikum, das vom Bakterium Streptomyces narbonensis produziert wird. Josamycinpropionat ist bekannt für seine antimikrobielle Aktivität gegen eine Vielzahl von Krankheitserregern, darunter grampositive Bakterien, Mycoplasma pneumoniae, Neisseria gonorrhoeae, Neisseria meningitidis und Bordetella pertussis . Es wird häufig zur Behandlung verschiedener bakterieller Infektionen eingesetzt, insbesondere in der Pädiatrie, aufgrund seiner günstigen pharmakokinetischen Eigenschaften und reduzierten gastrointestinalen Nebenwirkungen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Biosynthese von Josamycin beinhaltet die Bildung eines Lactonrings durch die Kondensation von fünf Essigsäureeinheiten, einer Propionsäureeinheit, einer Buttersäureeinheit und einer Glycolsäureeinheit über den Polyketonweg . Josamycinpropionat wird synthetisiert, indem Josamycin unter bestimmten Reaktionsbedingungen mit Propionsäure verestert wird, um seine Stabilität und Bioverfügbarkeit zu verbessern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Josamycinpropionat beinhaltet die Fermentation von Streptomyces narbonensis, gefolgt von Extraktions- und Reinigungsprozessen. Die Fermentationsbrühe wird einer Lösungsmittelextraktion unterzogen, und das Rohprodukt wird mittels chromatographischer Verfahren gereinigt, um hochreines Josamycin zu erhalten. Der letzte Schritt beinhaltet die Veresterung mit Propionsäure zur Herstellung von Josamycinpropionat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of josamycin involves the formation of a lactone ring through the condensation of five acetic acid units, one propionic acid unit, one butyric acid unit, and one glycolic acid unit via the polyketone pathway . Josamycin propionate is synthesized by esterifying josamycin with propionic acid under specific reaction conditions to enhance its stability and bioavailability .
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces narbonensis followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques to obtain high-purity josamycin. The final step involves esterification with propionic acid to produce this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Josamycinpropionat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Josamycinpropionat kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Josamycinpropionat in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen am Makrolidring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden unter milden Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, reduzierte und substituierte Derivate von Josamycinpropionat, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Josamycinpropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien über Makrolid-Antibiotika und deren chemische Modifikationen verwendet.
Biologie: Josamycinpropionat wird in der Forschung zur bakteriellen Proteinsynthese und zu Antibiotikaresistenzmechanismen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Josamycinpropionat beinhaltet die Hemmung der bakteriellen Proteinsynthese. Es bindet reversibel an die 50S-Untereinheit des bakteriellen Ribosoms und verhindert die Translokation von Peptidyl-tRNA, wodurch die Proteinsynthese gehemmt wird . Diese Wirkung ist in erster Linie bakteriostatisch, kann aber bei hohen Konzentrationen bakterizid sein. Josamycinpropionat neigt dazu, sich in Leukozyten anzureichern, die es zum Infektionsort transportieren .
Ähnliche Verbindungen:
Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Clarithromycin: Ein Derivat von Erythromycin mit verbesserter Säurestabilität und besserer Gewebsdurchdringung.
Azithromycin: Ein Makrolid mit einem breiteren Wirkungsspektrum und einer längeren Halbwertszeit im Vergleich zu Josamycin.
Eindeutigkeit: Josamycinpropionat ist einzigartig aufgrund seines günstigen pharmakokinetischen Profils, seiner reduzierten gastrointestinalen Nebenwirkungen und seiner Eignung für den pädiatrischen Gebrauch. Im Gegensatz zu Erythromycin hemmt es nicht die Cytochrom-P450-Enzyme, wodurch das Risiko von Wechselwirkungen mit anderen Medikamenten reduziert wird .
Wirkmechanismus
The mechanism of action of josamycin propionate involves the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA and thereby inhibiting protein synthesis . This action is primarily bacteriostatic but can be bactericidal at high concentrations. This compound tends to accumulate within leukocytes, which transport it to the site of infection .
Vergleich Mit ähnlichen Verbindungen
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A derivative of erythromycin with improved acid stability and better tissue penetration.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to josamycin.
Uniqueness: Josamycin propionate is unique due to its favorable pharmacokinetic profile, reduced gastrointestinal side effects, and suitability for pediatric use. Unlike erythromycin, it does not inhibit cytochrome P450 enzymes, reducing the risk of drug interactions .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWASFCRCRXRKF-VGOAISAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31674-19-8 | |
| Record name | Josamycin propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031674198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JOSAMYCIN 2A-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911QFM8O20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)


![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)






